3-(4-Methylthiophenyl)benzaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

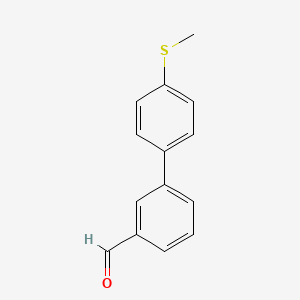

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-methylsulfanylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQLNFOWAVDPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362750 | |

| Record name | 4'-(Methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728918-93-2 | |

| Record name | 4'-(Methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 728918-93-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Pathways for 3 4 Methylthiophenyl Benzaldehyde

Retrosynthetic Analysis and Strategic Disconnections for the Benzene-Thiophenyl-Aldehyde Scaffold

Retrosynthetic analysis of 3-(4-Methylthiophenyl)benzaldehyde reveals several strategic disconnections. The primary disconnection points are the C-C bond between the two aromatic rings and the C-S bond of the thioether linkage. This leads to two main synthetic approaches:

Approach A: Aryl-Aryl Coupling. This strategy involves the formation of the biphenyl (B1667301) core first, followed by the introduction of the methylthio and aldehyde functionalities. Key precursors would be a suitably substituted benzene (B151609) derivative and a thiophene (B33073) derivative.

Approach B: Aryl-Thioether Formation. This approach prioritizes the formation of the C-S bond. This can be achieved by coupling a substituted halobenzaldehyde with 4-methylthiophenol or by coupling a substituted benzaldehyde (B42025) with a source of the methylthio group.

A third, less common, approach could involve the construction of one of the aromatic rings from acyclic precursors, although this is generally less efficient for this specific target. The choice of strategy often depends on the availability of starting materials and the desired control over regioselectivity.

Catalytic Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies

Modern organic synthesis heavily relies on catalytic methods to form C-C and C-X (where X is a heteroatom) bonds with high efficiency and selectivity. The synthesis of this compound is no exception, with several powerful catalytic systems being employed.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira Analogues) for Arylation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of the C-C bond between the two aryl rings. acs.org

Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for C-C bond formation. libretexts.org It involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, this could involve the coupling of 3-formylphenylboronic acid with 4-bromothioanisole (B94970) or 4-iodothioanisole. The reaction is known for its high functional group tolerance and generally mild reaction conditions. libretexts.orgnih.gov The choice of ligands, such as phosphines (e.g., PPh3, SPhos) or N-heterocyclic carbenes (NHCs), can significantly influence the reaction's efficiency. mdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orglibretexts.org While not the most direct route for this specific biphenyl synthesis, a Heck-type reaction could be envisioned to construct a precursor which is then converted to the final product. The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.govyoutube.comlibretexts.org Similar to the Heck reaction, this would be an indirect approach, likely involving the formation of an alkynyl intermediate that is subsequently transformed into the desired aldehyde. The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.orgnih.gov

| Palladium-Catalyzed Reaction | Reactants | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | High functional group tolerance, mild conditions. libretexts.org |

| Heck Reaction | Unsaturated halide + Alkene | Forms substituted alkenes. wikipedia.orglibretexts.org |

| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Mild conditions, copper co-catalyst often used. wikipedia.orgnih.gov |

Copper-Mediated Thiolation and Aryl Thioether Synthesis Protocols

The formation of the aryl thioether linkage is a critical step in many synthetic routes to this compound. Copper-catalyzed methods have emerged as powerful alternatives to traditional methods.

Copper-catalyzed C-S bond formation, often referred to as the Ullmann condensation, has been significantly improved through the use of various ligands and reaction conditions. acsgcipr.org These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. The development of copper(I) thiolate complexes has provided insight into the reaction mechanism and has led to more efficient catalytic systems. berkeley.edunih.gov One-pot procedures have also been developed, where a thiol precursor is used to generate the thiol in situ, avoiding the handling of often foul-smelling and unstable thiols. acs.org

Direct C-H Functionalization Approaches for Selective Substitution

Direct C-H functionalization has emerged as a more atom-economical and environmentally benign strategy for forming C-C and C-X bonds. acsgcipr.org This approach avoids the pre-functionalization of starting materials, such as the synthesis of organohalides or organometallic reagents. In the context of this compound synthesis, a direct C-H arylation of thioanisole (B89551) with a 3-halobenzaldehyde derivative, or vice versa, could be a potential route. While still a developing area, palladium-catalyzed C-H activation is a promising avenue for streamlining the synthesis of such biaryl compounds.

Chemo-, Regio-, and Stereoselective Synthesis Methodologies

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in modern organic synthesis to ensure the efficient production of the desired isomer. nih.govnih.gov

Chemoselectivity: In a molecule with multiple reactive sites, such as the precursors to this compound which may contain aldehydes, halides, and thioethers, chemoselectivity is crucial. For instance, during a cross-coupling reaction, the catalyst must selectively activate the C-X bond without reacting with the aldehyde or thioether functional groups. The choice of catalyst, ligands, and reaction conditions plays a pivotal role in controlling chemoselectivity.

Regioselectivity: The synthesis must ensure the formation of the desired 3,4'-disubstituted biphenyl structure. In Suzuki-Miyaura coupling, the regiochemistry is predetermined by the positions of the boronic acid and halide on the respective aromatic rings. In direct C-H functionalization, directing groups are often employed to achieve high regioselectivity.

Stereoselectivity: While this compound itself is not chiral, stereoselectivity can become important if chiral derivatives are targeted or if intermediates in the synthesis possess stereocenters.

Sustainable and Green Chemistry Principles in the Production of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals. nih.gov Key considerations for the production of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization, for example, offers a higher atom economy than traditional cross-coupling reactions that generate stoichiometric amounts of byproducts. acsgcipr.org

Use of Less Hazardous Chemical Syntheses: Employing less toxic reagents and solvents. For instance, the use of water as a solvent in some catalytic reactions is a significant step towards greener synthesis. rsc.orgpsu.edu

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in small amounts and can, in principle, be recycled. The development of more active and robust catalysts that can be used at low loadings is an active area of research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer faster reaction times and lower energy input compared to conventional heating. mdpi.com

Renewable Feedstocks: While not yet a common practice for this specific compound, the long-term goal is to utilize renewable resources as starting materials.

Process Optimization and Scalability Studies for Industrial and Research Applications

The transition of a synthetic route from laboratory-scale discovery to large-scale industrial production or high-throughput research applications necessitates rigorous process optimization and scalability studies. For the synthesis of this compound, which is commonly achieved via Suzuki-Miyaura cross-coupling, these studies are critical for ensuring economic viability, process safety, and product consistency. The primary goals of such studies are to maximize yield, minimize reaction times, reduce costs associated with reagents and catalysts, and develop a robust process that can be reliably scaled up.

Key areas of focus in the optimization of the Suzuki-Miyaura coupling for producing this compound—typically from a 3-halobenzaldehyde and (4-methylthiophenyl)boronic acid—involve the systematic evaluation of several interdependent reaction parameters.

Catalyst System Optimization The choice of the palladium catalyst and its associated ligand is paramount to the success of the Suzuki-Miyaura coupling. Optimization studies typically screen a variety of palladium sources and phosphine (B1218219) ligands to identify the most active and stable catalytic system. For instance, automated systems have been used to explore different palladacycle precatalysts and ligands, demonstrating that the optimal choice can significantly vary depending on the specific substrates. nih.gov While some reactions proceed efficiently with common ligands, others may require more specialized and sterically demanding dialkylbiarylphosphine or trialkylphosphine ligands to achieve high yields. nih.govnih.gov The catalyst loading is another critical variable; it is optimized to be as low as possible (often in the 0.5–2.5 mol% range) to reduce costs without compromising reaction efficiency or rate. nih.gov

Table 1: Illustrative Effect of Ligand and Catalyst Loading on Yield This table represents typical optimization trends for Suzuki-Miyaura reactions.

| Palladium Precatalyst (2 mol%) | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield of this compound (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 2.0 | 100 | 65 |

| Pd(OAc)₂ | SPhos | 2.0 | 100 | 88 |

| Pd(OAc)₂ | XPhos | 2.0 | 100 | 92 |

| P1-L5 (Palladacycle) | None | 2.1 | 110 | 35 |

Influence of Base and Solvent System The base plays a crucial role in the transmetalation step of the catalytic cycle. The selection of the base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, KF) and its concentration must be carefully optimized. nih.govcovasyn.com The choice is often linked to the solvent system, which typically consists of an organic solvent (like toluene, THF, or dioxane) and an aqueous phase to dissolve the inorganic base. nih.govnih.gov The ratio of the organic solvent to water can influence reaction rates and impurity profiles. For some substrates, the rate of protodeboronation of the boronic acid can be significant, especially at high temperatures, making the choice of base and solvent critical to minimizing this side reaction. nih.gov

Table 2: Effect of Base and Solvent on Reaction Efficiency This table illustrates common outcomes from base and solvent screening.

| Solvent System (v/v) | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Toluene/H₂O (4:1) | K₂CO₃ | 90 | 6 | 85 |

| THF/H₂O (5:1) | K₃PO₄ | 80 | 4 | 94 |

| Dioxane/H₂O (4:1) | Cs₂CO₃ | 100 | 6 | 89 |

Reaction Temperature and Time Temperature is a critical parameter that influences reaction kinetics. Higher temperatures generally lead to faster reaction rates but can also promote the degradation of catalysts, ligands, or reactants, leading to lower yields and increased impurity formation. nih.gov Optimization studies aim to find the ideal temperature that provides a high conversion rate within an acceptable timeframe without compromising the product's purity. Automated flow chemistry platforms have enabled rapid optimization of both temperature (e.g., in the range of 30–110 °C) and residence time (e.g., 1–10 minutes), allowing for the generation of detailed response surfaces that predict reaction performance. nih.gov

Scalability Considerations Scaling up the synthesis of this compound from the laboratory bench to industrial-scale reactors presents several challenges. These include ensuring efficient heat and mass transfer, managing the safe handling of pyrophoric or air-sensitive reagents, and developing effective product isolation and purification procedures.

For large-scale production, batch processing is common, but modern approaches like continuous flow chemistry are gaining prominence. covasyn.com Flow chemistry offers several advantages for scalability, including superior heat exchange, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety. nih.gov The ability to perform automated, small-scale reaction screening in flow systems can directly inform the parameters for pilot-scale and industrial-scale continuous manufacturing, reducing development time and costs. covasyn.com Furthermore, catalyst recovery and reuse are significant economic considerations in large-scale synthesis, prompting research into heterogeneous or supported catalysts that can be easily separated from the reaction mixture. researchgate.net

Comprehensive Reactivity Profiling and Advanced Derivatization Strategies of 3 4 Methylthiophenyl Benzaldehyde

Electrophilic and Nucleophilic Transformations of the Aldehyde Functionality

The aldehyde group in 3-(4-Methylthiophenyl)benzaldehyde is a primary site for a variety of chemical reactions, including condensations, oxidations, reductions, and olefinations. These transformations are fundamental in extending the molecular framework and introducing new functional groups.

Condensation Reactions Leading to Imines, Enamines, and Chalcone Analogues

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with nucleophilic primary and secondary amines to form imines (Schiff bases) and enamines, respectively. scirp.orgmasterorganicchemistry.comresearchgate.net The formation of imines typically involves the reaction of the aldehyde with a primary amine, often catalyzed by acid, to yield a C=N double bond. masterorganicchemistry.comorganic-chemistry.org These reactions are often reversible and can be driven to completion by removing the water formed during the reaction. scirp.org For instance, the reaction of an aldehyde with an amine can be carried out under solvent-free conditions or with the aid of microwave irradiation to accelerate the process. organic-chemistry.org

Chalcones and their analogues, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). wjpps.comnih.govrjlbpcs.comrsc.org This base-catalyzed reaction involves the deprotonation of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. rjlbpcs.comrsc.org The resulting aldol (B89426) addition product readily dehydrates to form the stable conjugated system of the chalcone. The yields of these reactions can be high, often ranging from 50% to over 90%, depending on the specific reactants and conditions. nih.gov

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

|---|---|---|---|

| This compound | Primary Amine | Imine | Acid catalyst, heat |

| This compound | Secondary Amine | Enamine | Acid catalyst, heat |

| This compound | Acetophenone | Chalcone Analogue | Base (e.g., NaOH), room temp. or heat |

Oxidation and Reduction Chemistry of the Carbonyl Group

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Oxidation can be achieved using various oxidizing agents. For example, cerium(IV) sulfate (B86663) in the presence of a catalyst like iridium(III) chloride can effectively oxidize benzaldehydes to their corresponding carboxylic acids. researchgate.net Another method involves the use of o-iodoxybenzoic acid (IBX), which is highly effective for oxidations adjacent to aromatic systems. organic-chemistry.org

Conversely, the reduction of the aldehyde to a primary alcohol, (3-(4-methylthiophenyl)phenyl)methanol, can be accomplished using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). vedantu.comnih.gov The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, NaBH₄ is a milder reducing agent than LiAlH₄ and is often preferred for its selectivity. vedantu.com

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) for π-Conjugated System Extension

Olefination reactions are powerful tools for converting the carbonyl group of an aldehyde into a carbon-carbon double bond, thereby extending the π-conjugated system. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most widely used methods for this purpose. ucla.eduwikipedia.orgwikipedia.orgorganic-chemistry.orglumenlearning.comorganic-chemistry.orgyoutube.comslideshare.net

The Wittig reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. lumenlearning.comstackexchange.com The ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which subsequently decomposes to yield an alkene and triphenylphosphine (B44618) oxide. ucla.edulumenlearning.comstackexchange.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.orgstackexchange.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic and less basic than the corresponding phosphorus ylides, and the reaction typically favors the formation of (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.orgnrochemistry.com A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed from the reaction mixture. wikipedia.org

Table 2: Comparison of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Stereoselectivity | Dependent on ylide stability | Generally high (E)-selectivity |

| Byproduct | Triphenylphosphine oxide | Dialkyl phosphate |

| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction |

Chemical Transformations Involving the Thioether Moiety

The thioether group (-S-CH₃) in this compound offers another site for chemical modification, primarily through oxidation and coordination with metal ions.

Selective Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the thioether moiety can be selectively oxidized to form a sulfoxide or a sulfone. This transformation can be achieved using various oxidizing agents, and the degree of oxidation can often be controlled by the reaction conditions and the choice of oxidant. Hydrogen peroxide is a common and environmentally friendly oxidant for this purpose, and its efficiency can be enhanced by catalysts such as scandium triflate (Sc(OTf)₃). organic-chemistry.org This catalytic system allows for the mild and highly chemoselective mono-oxidation of thioethers to sulfoxides with minimal over-oxidation to the sulfone. organic-chemistry.org Other catalytic systems, such as those based on polyoxomolybdates, have also been shown to be highly efficient for the selective oxidation of thioethers to sulfoxides. rsc.org Further oxidation of the sulfoxide to the sulfone can be accomplished using stronger oxidizing agents or more forcing conditions. rsc.org The oxidation of thioethers can also be achieved electrochemically. rsc.org

Advanced Spectroscopic and Analytical Techniques for In Depth Characterization and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(4-Methylthiophenyl)benzaldehyde

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.0 - 10.0 | Singlet |

| Aromatic (C₆H₄) | 7.0 - 8.0 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Multi-Dimensional NMR (e.g., COSY, TOCSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unequivocally assign the proton and carbon signals and to understand the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is essential. science.gov

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, helping to trace the connectivity within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connection between the two aromatic rings and the positions of the aldehyde and methylthio substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of protons, which is valuable for determining the preferred conformation of the molecule, particularly the rotational orientation of the two phenyl rings relative to each other.

Solid-State NMR for Crystalline and Amorphous State Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. For this compound, ssNMR could be employed to characterize its crystalline and amorphous states. This technique can provide information on molecular packing, conformational differences between the solid and solution states, and the presence of polymorphism.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing its vibrational modes. nih.gov

The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band around 1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. docbrown.info The C-H stretching vibrations of the aromatic rings would appear in the region of 3100-3000 cm⁻¹, while the aldehydic C-H stretch typically shows two weaker bands between 2830 and 2695 cm⁻¹. orgchemboulder.com The C-S stretching vibration is expected to be weaker and appear in the fingerprint region.

Raman spectroscopy, being complementary to IR, would also provide valuable information. Aromatic ring vibrations are often strong in Raman spectra. The study of both IR and Raman spectra, often aided by computational calculations, allows for a more complete assignment of the vibrational modes. researchgate.net

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (-CHO) | C=O Stretch | ~1700 |

| Aldehyde (-CHO) | C-H Stretch | 2830-2695 |

| Aromatic | C-H Stretch | 3100-3000 |

| Aromatic | C=C Stretch | ~1600, ~1580, ~1450 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Elucidating Electronic Transitions and Conjugation Effects

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π→π* and n→π* transitions. The presence of two conjugated phenyl rings and a carbonyl group suggests that the π→π* transitions will be prominent. The absorption spectrum of benzaldehyde (B42025), for example, shows a strong π→π* transition around 248 nm and a weaker n→π* transition around 283 nm. researchgate.net The extended conjugation in this compound would likely lead to a bathochromic (red) shift in these absorption bands.

Fluorescence spectroscopy can provide further insights into the excited state properties of the molecule. The emission spectrum, if any, would be Stokes-shifted to a longer wavelength compared to the absorption. The quantum yield and lifetime of fluorescence are sensitive to the molecular structure and environment. rsc.orgrsc.org Studies on similar para-substituted benzaldehydes have shown that the nature of the substituent can significantly influence the photophysical properties. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Precise Mass Determination (e.g., HRMS, tandem MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula. nih.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. The fragmentation pattern would likely involve the loss of a hydrogen atom to form a stable [M-1]⁺ ion (acylium ion), which is often a prominent peak in the mass spectra of aldehydes. docbrown.infolibretexts.org Other characteristic fragments could arise from the cleavage of the C-S bond or the fragmentation of the aromatic rings. Tandem mass spectrometry (MS/MS) could be used to further investigate the fragmentation pathways of selected ions, providing more detailed structural information. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Description |

|---|---|---|

| 196 | [C₁₄H₁₂O S]⁺ | Molecular Ion |

| 195 | [C₁₄H₁₁O S]⁺ | Loss of H radical |

| 181 | [C₁₃H₉O S]⁺ | Loss of CH₃ radical |

| 167 | [C₁₄H₁₁S]⁺ | Loss of CHO radical |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination, Including Polymorphism

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. Single-crystal XRD analysis of this compound would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. This data is invaluable for understanding the solid-state conformation of the molecule.

Powder X-ray diffraction (PXRD) is used to characterize the bulk crystalline form of a material. It can be used to identify the crystalline phase and to detect the presence of polymorphism, which is the ability of a compound to exist in more than one crystalline form. google.com Different polymorphs can have different physical properties, which is of great importance in materials science and pharmaceuticals. While specific XRD data for this compound is not widely published, studies on similar benzaldehyde derivatives have utilized this technique. researchgate.net

Advanced Chromatographic and Electrophoretic Techniques for Purity Assessment and Isomeric Separation (e.g., UPLC, GC-MS, SFC)

The rigorous assessment of purity and the effective separation of isomers are critical in the characterization of specialty chemicals like this compound. Advanced chromatographic techniques, including Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC), provide the necessary resolution and sensitivity for these demanding analytical tasks. While specific application data for this compound is not extensively published, methods developed for structurally related aromatic aldehydes and sulfur-containing compounds offer a strong basis for establishing effective analytical protocols.

Ultra-Performance Liquid Chromatography (UPLC) for Purity and Isomer Analysis

UPLC, with its use of sub-2 µm particle columns, allows for rapid and high-resolution separations, making it a powerful tool for the purity assessment of this compound. When coupled with photodiode array (PDA) or mass spectrometry (MS) detectors, UPLC can provide both quantitative purity data and structural information on impurities.

Purity Assessment by UPLC-PDA/MS:

For routine purity analysis, a reversed-phase UPLC method is often the first choice. A C18 or phenyl-hexyl column can provide the necessary hydrophobic and π-π interactions to retain and separate the main compound from its potential impurities, such as starting materials or by-products from its synthesis. The addition of a mass spectrometer allows for the identification of these impurities based on their mass-to-charge ratio. A study on the purity of similar pharmaceutical intermediates demonstrated the utility of UPLC/MS/MS for sensitive and selective simultaneous determination of the main compound and its impurities. nih.gov

A hypothetical UPLC-MS method for the purity assessment of this compound is detailed in the table below.

Table 1: Proposed UPLC-MS Method for Purity Assessment of this compound

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | PDA (210-400 nm) and ESI-MS (Positive Ion Mode) |

This table presents a proposed method based on common practices for similar aromatic compounds.

Isomeric Separation:

The separation of positional isomers, such as this compound from its 2- and 4-isomers, can be challenging due to their similar physicochemical properties. Specialized stationary phases, such as those with biphenyl (B1667301) or pentafluorophenyl (PFP) functionalities, can offer enhanced selectivity for positional isomers through unique π-π and dipole-dipole interactions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomeric Content

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for identifying and quantifying trace impurities and for the separation of isomers of benzaldehyde derivatives.

Purity and Impurity Profiling:

For the analysis of this compound, a standard non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, can be employed. This allows for the separation of the main component from residual solvents, starting materials like 3-bromobenzaldehyde (B42254) or 4-methylthiophenol, and other volatile by-products. The mass spectrometer provides definitive identification of these components through their characteristic fragmentation patterns. Studies on the analysis of aromatic sulfur compounds in complex matrices have demonstrated the power of GC coupled with high-resolution mass spectrometry (HRMS) for selective detection and quantification. researchgate.net

Isomeric Separation by GC-MS:

The separation of positional isomers of substituted benzaldehydes by GC can be achieved by optimizing the temperature program and using a column with appropriate selectivity. For particularly challenging separations, derivatization of the aldehyde group can sometimes enhance the separation. Furthermore, specialized capillary columns, including those with liquid crystalline stationary phases, have shown exceptional selectivity for positional isomers of aromatic compounds.

A proposed GC-MS method for the analysis of this compound is outlined below.

Table 2: Proposed GC-MS Method for Analysis of this compound

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (50:1) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

This table presents a proposed method based on common practices for similar aromatic compounds.

Supercritical Fluid Chromatography (SFC) for Isomeric and Chiral Separations

SFC is a powerful technique that utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It often provides faster separations and unique selectivity compared to HPLC, especially for isomeric and chiral compounds.

Achiral Isomeric Separation:

SFC is particularly advantageous for the separation of positional isomers. nih.gov The use of polar stationary phases, such as those with pyridine (B92270) or diethylamine (B46881) functionalities, in combination with alcohol modifiers in the CO2 mobile phase, can create unique separation mechanisms based on polarity and molecular shape. This can enable the baseline separation of this compound from its closely related isomers. The optimization of back pressure and temperature can further fine-tune the separation.

Chiral Separation:

Should this compound or its derivatives possess chiral centers, SFC is a leading technique for enantiomeric separation. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used. SFC often provides superior resolution and faster analysis times for chiral separations compared to normal-phase HPLC. chromatographyonline.com The choice of alcohol co-solvent (e.g., methanol, ethanol, isopropanol) and its concentration are critical parameters for optimizing enantioselectivity. The low operating temperatures in SFC are also beneficial for analyzing thermally labile compounds. waters.com

A proposed SFC method for the isomeric separation of methylthiophenylbenzaldehyde isomers is presented below.

Table 3: Proposed SFC Method for Isomeric Separation of Methylthiophenylbenzaldehyde

| Parameter | Value |

| Column | PrincetonSFC 2-Ethylpyridine (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol |

| Gradient | 5% to 30% B over 8 minutes |

| Flow Rate | 3.0 mL/min |

| Outlet Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | PDA (210-400 nm) and MS |

This table presents a proposed method based on common practices for the separation of positional isomers of aromatic compounds.

Computational Chemistry and Theoretical Investigations of 3 4 Methylthiophenyl Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Bonding Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 3-(4-Methylthiophenyl)benzaldehyde, DFT calculations, often employing basis sets like 6-311++G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. These calculations reveal crucial details about bond lengths, bond angles, and dihedral angles, confirming the non-coplanar arrangement between its two phenyl rings.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

In this compound, the HOMO is primarily localized on the electron-rich methylthiophenyl moiety, particularly on the sulfur atom and the associated phenyl ring. Conversely, the LUMO is predominantly distributed over the benzaldehyde (B42025) portion of the molecule, specifically around the electron-withdrawing aldehyde group (-CHO).

The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For this compound, the calculated energy gap provides insight into its charge transfer characteristics.

Table 1: Calculated Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.18 |

| ELUMO | -2.15 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to indicate different potential values.

For this compound, the MEP analysis shows:

Negative Potential (Red/Yellow): This region, indicating electron richness and a propensity for electrophilic attack, is concentrated around the oxygen atom of the aldehyde group due to its high electronegativity.

Positive Potential (Blue): This region, signifying electron deficiency and susceptibility to nucleophilic attack, is located around the hydrogen atoms, particularly the aldehyde hydrogen.

Neutral/Intermediate Potential (Green): The phenyl rings and the methyl group generally exhibit a more neutral potential.

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Analysis (IR): Theoretical calculations of infrared (IR) frequencies help in the assignment of vibrational modes observed in experimental spectra. For this compound, key predicted frequencies include the C=O stretching vibration of the aldehyde group, typically appearing around 1700 cm⁻¹, and the C-H stretching vibrations of the aromatic rings.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Theoretical values for the aldehyde proton are expected to be significantly downfield (around 9-10 ppm) due to the deshielding effect of the carbonyl group. The chemical shifts for the aromatic protons and carbons are influenced by the electronic effects of both the aldehyde and methylthio substituents.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption maxima (λmax). The calculations for this compound typically reveal intense transitions corresponding to π→π* and n→π* electronic excitations, which are responsible for its absorption in the ultraviolet-visible region.

Table 2: Selected Theoretically Predicted Spectroscopic Data

| Spectroscopic Property | Predicted Value | Characteristic Group |

|---|---|---|

| IR Frequency | ~1705 cm⁻¹ | C=O Stretch (Aldehyde) |

| ¹H NMR Shift | ~9.98 ppm | Aldehyde Proton (-CHO) |

| ¹³C NMR Shift | ~192.5 ppm | Carbonyl Carbon (C=O) |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions in Condensed Phases

While extensive Molecular Dynamics (MD) simulation studies focusing specifically on this compound are not widely available in the public literature, this technique is theoretically applicable. MD simulations would model the molecule's behavior over time in a solvent or solid state. Such simulations could elucidate the conformational flexibility, particularly the rotation around the C-C bond connecting the two phenyl rings. Furthermore, MD could reveal key intermolecular interactions, such as π-π stacking between aromatic rings and dipole-dipole interactions involving the polar aldehyde and thioether groups, which govern the compound's properties in condensed phases.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structure with its physicochemical properties. For this compound, a QSPR model could be developed by calculating a range of molecular descriptors (e.g., topological, electronic, constitutional) and using statistical methods to link them to properties like boiling point, solubility, or partition coefficient. However, specific QSPR models dedicated solely to this compound are not prominent in existing research, which tends to focus on larger datasets of diverse molecules to ensure model robustness and predictability.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out reaction pathways and identifying the high-energy transition states that govern reaction rates. For this compound, theoretical studies could investigate various reactions, such as its oxidation, reduction, or participation in condensation reactions. By calculating the potential energy surface for a proposed reaction, researchers can determine the activation energies and the geometries of transition state structures. This information is vital for understanding reaction kinetics and optimizing synthetic procedures. At present, detailed computational studies on the reaction mechanisms involving this compound are not extensively documented in published literature.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Therefore, this article cannot be generated according to the specified requirements due to the lack of available scientific data on the subject compound.

Table of Compounds Mentioned

Exploration of 3 4 Methylthiophenyl Benzaldehyde in Advanced Materials Science and Specialized Chemical Systems

Role as a Precursor in Organic Electronics and Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors, Photovoltaics)

There is no specific information in the reviewed literature detailing the use of 3-(4-Methylthiophenyl)benzaldehyde as a precursor for organic electronics or optoelectronic devices. While related sulfur-containing polycyclic hydrocarbons, such as oligothiophenes, are recognized as promising materials for Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs) due to their electronic properties and stability, research on this particular biphenyl (B1667301) derivative has not been published. juniperpublishers.comresearchgate.netacs.orgaip.org The synthesis of various oligothiophene derivatives with donor-acceptor architectures is a field of active research, but it does not specifically name this compound as a starting material. nih.gov

Application in Supramolecular Chemistry for the Construction of Responsive Materials and Host-Guest Systems

No specific studies on the application of this compound in supramolecular chemistry or for the construction of host-guest systems have been identified. Host-guest chemistry often involves creating synthetic host molecules that can selectively bind specific guest species through non-covalent interactions. youtube.com Biphenyl units can be incorporated into larger cyclophane structures to create nanocavities for guest encapsulation, and fluorescent biphenyl derivatives are used as sensors that operate on charge transfer principles. acs.orgnih.gov However, the specific role of this compound in forming such responsive or host-guest systems is not documented.

Development as a Ligand Component or Scaffold in Homogeneous and Heterogeneous Catalysis

The potential of this compound as a ligand or scaffold in catalysis is not described in the available literature. While biphenyl derivatives are integral to many important ligands, such as Buchwald-type phosphines used in cross-coupling reactions, and palladium-catalyzed reactions have been developed for the functionalization of biphenyl aldehydes, there are no specific examples involving the 3-(4-methylthiophenyl) derivative. researchgate.nettum.de The synthesis of mixed-ligand palladium complexes using other substituted benzaldehyde (B42025) thiosemicarbazones for catalytic applications has been reported, but this does not extend to the subject compound. acs.org

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) for Porous Material Design

There is no evidence of this compound being used as a linker or building block in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). Aldehyde-containing molecules are crucial for the synthesis of imine-linked COFs through condensation reactions with amine linkers. alfa-chemistry.comwur.nl Biphenyl-based linkers are also common in the design of both MOFs and COFs. ossila.com For instance, other functionalized biphenyl dicarbaldehydes and triangular triarylamine aldehydes have been successfully used to create stable COFs for applications like photocatalysis and gas storage. juniperpublishers.comossila.com Despite the suitability of its functional groups, the integration of this compound into these porous materials has not been reported.

Utilization in the Design of Chemosensors and Recognition Elements for Specific Analytes

No published research was found on the use of this compound for designing chemosensors or recognition elements. The general class of biphenyl-based fluorescent molecules has been explored for sensing metal ions and other analytes. nih.govnih.gov Furthermore, heterocyclic biphenyl fluorochromes have been developed for detecting substances like hydrazine. rsc.org The aldehyde group can react with specific analytes to produce a detectable signal, and thioethers can act as binding sites for heavy metal ions. However, these general principles have not been specifically applied or documented using this compound as the core structure.

Future Research Directions and Emerging Opportunities for 3 4 Methylthiophenyl Benzaldehyde

Development of Novel and Sustainable Synthetic Methodologies with Reduced Environmental Footprint

While traditional synthetic routes to substituted benzaldehydes are well-established, future efforts must prioritize green chemistry principles to minimize environmental impact. Research into the synthesis of 3-(4-Methylthiophenyl)benzaldehyde and its isomers is shifting towards methodologies that offer high atom economy, utilize benign solvents, and employ recyclable catalysts.

Current synthetic strategies for the related isomer, 4-methylthiobenzaldehyde (B8764516), provide a blueprint for future innovation. These methods include the oxidation of precursor alcohols and the reduction of sulfoxides. google.com A particularly promising approach involves the direct carbonylation of thioanisole (B89551) using carbon monoxide with a reusable heterogeneous catalyst, which exemplifies a high-atom-economy, eco-friendly process. google.comgoogle.com Another advanced method utilizes ionic liquids as catalysts for the preparation of methyl-substituted benzaldehydes, which helps in reducing waste and avoiding the use of corrosive additives. google.com

Future research should focus on adapting and refining these sustainable approaches for the specific synthesis of this compound. Key areas for exploration include:

Flow Chemistry: Implementing continuous flow processes can enhance reaction efficiency, improve safety, and allow for easier scalability compared to batch processing. Photochemical flow reactors, for instance, have been used successfully for the synthesis of other complex heterocyclic compounds. mdpi.com

Biocatalysis: The use of enzymes or whole-cell systems could offer highly selective and environmentally friendly synthetic pathways under mild conditions.

Photoredox Catalysis: Visible-light-mediated catalysis presents an opportunity to activate the precursor molecules under gentle conditions, potentially reducing the need for harsh reagents and high temperatures. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Methylthiobenzaldehyde Isomers

| Method | Precursor(s) | Reagents/Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Oxidation | 4-Methylthio phenyl methyl alcohol | Peroxo compounds | High yield (up to 100%) | google.com |

| Reduction | 4-Methylsulfinyl phenyl aldehyde | Reducing agents | High yield (up to 92%) | google.com |

| Carbonylation | Thioanisole, Carbon Monoxide | SZTA heterogeneous catalyst | High atom economy, reusable catalyst, eco-friendly | google.comgoogle.com |

Investigation of Unconventional Reactivity and Catalytic Transformations

The aldehyde group in this compound is a versatile handle for a multitude of chemical transformations. However, future research should venture beyond its conventional reactivity to explore novel catalytic transformations and multicomponent reactions (MCRs). The electronic character of the 4-methylthiophenyl substituent can be leveraged to modulate the reactivity of the aldehyde, opening doors to new chemical space.

Promising research avenues include:

Multicomponent Reactions: Investigating the use of this compound in complex MCRs, such as the Biginelli or Hantzsch reactions, could lead to the efficient, one-pot synthesis of diverse heterocyclic libraries. mdpi.com The synthesis of isoxazole-5(4H)-ones from aromatic aldehydes is a prime example of such a reaction. mdpi.com

Catalytic Derivatization of the Thioether: The sulfur atom of the methylthio group is a target for selective catalytic oxidation to the corresponding sulfoxide (B87167) or sulfone. These derivatives would possess significantly different electronic and solubility properties, creating a new family of compounds with potentially unique biological activities or material characteristics.

C-H Activation: Exploring transition-metal-catalyzed C-H activation at the aromatic rings could enable the direct formation of new carbon-carbon or carbon-heteroatom bonds, providing highly efficient and atom-economical routes to more complex, functionalized derivatives without the need for pre-functionalized starting materials.

Exploration of Advanced Functional Materials Based on Tailored Derivatization

The unique electronic and structural features of this compound make it an excellent building block for advanced functional materials. The presence of the polarizable sulfur atom, coupled with the conjugated aromatic system, suggests potential for applications in organic electronics and photonics.

Future research should focus on the strategic derivatization of the aldehyde to construct larger, functional molecular and macromolecular systems.

Organic Light-Emitting Diodes (OLEDs): The aldehyde can be converted into stilbene (B7821643) or distyrylbenzene (B1252955) derivatives, which are known classes of organic fluorophores. The methylthiophenyl group can be used to tune the emission color and improve charge transport properties.

Conducting Polymers: Polymerization of thiophene-containing monomers is a standard route to conducting polymers. Derivatives of this compound could be incorporated into polymer backbones, for example, through Wittig-type or Knoevenagel condensation reactions, to create new processable and functional polymeric materials. Novel poly[1,2,4-triazole-5(4H)-thione] polymers have been synthesized and studied for their electrical properties. researchgate.net

Fluorescent Sensors: The combination of a fluorophore core with the thioether group could lead to the development of chemosensors. The binding of specific analytes (e.g., heavy metal ions) to the sulfur atom could induce a measurable change in the fluorescence properties of the molecule. Novel benzaldehyde (B42025) derivatives containing 1,3,4-thiadiazole (B1197879) have been synthesized and their fluorescence properties studied. researchgate.net

Table 2: Potential Functional Materials from this compound Derivatives

| Material Class | Derivatization Strategy | Potential Application |

|---|---|---|

| Organic Fluorophores | Knoevenagel or Wittig reactions to form stilbenoid structures. | OLEDs, fluorescent probes |

| Conjugated Polymers | Incorporation into poly(arylene vinylene) or similar backbones. | Organic photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) |

| Chemosensors | Synthesis of Schiff base or heterocyclic derivatives. | Environmental monitoring, medical diagnostics |

Deeper Integration of Multi-Scale Computational Modeling with Experimental Research

To accelerate the discovery and optimization of new synthetic routes and materials, a synergistic approach combining experimental work with computational modeling is essential. Multi-scale modeling can provide profound insights into the behavior of this compound and its derivatives, from the electronic level to bulk material properties.

Key areas for computational investigation include:

Reaction Mechanism and Catalyst Design: Using Density Functional Theory (DFT), researchers can elucidate the mechanisms of novel catalytic reactions, calculate transition state energies, and predict the outcomes of reactions. This can guide the design of more efficient and selective catalysts for its synthesis.

Prediction of Material Properties: Computational tools can predict the electronic and optical properties (e.g., HOMO/LUMO energy levels, absorption/emission spectra) of potential functional materials derived from the aldehyde. This allows for the in silico screening of large numbers of candidate molecules, prioritizing the most promising ones for synthesis and saving significant experimental resources.

Molecular Dynamics Simulations: Simulating the interactions and organization of molecules in condensed phases can help predict the bulk properties of new materials, such as the morphology of polymer films or the packing of molecules in an organic crystal, which are critical for device performance.

Potential Contributions to Emerging Technologies and Interdisciplinary Fields

The strategic development of this compound chemistry is poised to contribute to several high-impact fields. Its versatility as a building block allows it to bridge fundamental chemistry with applied technology.

Green Chemistry and Sustainable Manufacturing: The development of eco-friendly synthetic methods for this compound will contribute to the broader goal of sustainable chemical production, reducing waste and energy consumption in the fine chemicals industry. google.comgoogle.com

Materials Science and Organic Electronics: As a precursor to novel organic semiconductors, emitters, and sensors, its derivatives could play a role in the next generation of flexible displays, wearable electronics, and low-cost solar cells. nanogune.eu

Medicinal Chemistry and Drug Discovery: Aldehydes are common intermediates in the synthesis of pharmaceuticals. The 4-methylthiobenzaldehyde core is found in intermediates for COX-2 inhibitors. google.comgoogle.com Future research into the bioactivity of this compound derivatives, particularly complex heterocycles synthesized via multicomponent reactions, could yield new leads for drug discovery programs. mdpi.comresearchgate.net

Agrochemicals: Heterocyclic compounds derived from substituted benzaldehydes have shown promise as agrochemicals, including as larvicides. mdpi.com Tailored derivatives of this compound could be explored for the development of new and effective crop protection agents.

By pursuing these integrated research directions, the scientific community can fully exploit the potential of this compound, transforming it from a simple chemical intermediate into a cornerstone for innovation in sustainable technology and advanced materials.

常见问题

How can researchers optimize the synthetic yield of 3-(4-Methylthiophenyl)benzaldehyde in condensation reactions?

To maximize yield, adjust stoichiometric ratios of reactants (e.g., aldehyde and nucleophile), optimize catalyst loading (e.g., acetic acid for imine formation ), and control reaction time/temperature. For example, in analogous benzaldehyde condensations, yields >90% were achieved using ethanol as a solvent, 1:1 molar ratios, and catalytic acetic acid at room temperature . Monitoring via TLC or NMR ensures reaction completion .

What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Use a combination of 1H/13C-NMR (referenced to DMSO-d6 at 2.50 ppm for 1H ), FTIR (to confirm aldehyde C=O stretches ~1700 cm⁻¹ ), and HRMS (for exact mass validation ). For crystalline derivatives, X-ray crystallography resolves regiochemical ambiguities, as demonstrated for triazolo-benzaldehyde analogs .

How should researchers address discrepancies between computational predictions and experimental data in the reactivity of this compound?

Reconcile contradictions by cross-validating computational models (e.g., QSAR or docking studies ) with experimental parameters. For example, if predicted binding affinities conflict with bioassay results, re-examine solvent effects, protonation states, or conformational sampling in simulations . Structural validation via crystallography can resolve ambiguities in regioselectivity .

What methodologies are recommended for assessing the purity of this compound, especially when trace impurities affect downstream reactions?

Employ HPLC with UV detection (λ = 254 nm) for quantitative purity analysis and TLC (alumina plates, dichloromethane eluent ) for rapid screening. For trace halogenated impurities (e.g., brominated byproducts), combine GC-MS with isotopic pattern matching . Calibrate against certified reference standards where available .

How can regioselectivity challenges in functionalizing this compound be systematically addressed?

Use directed ortho-metalation or protecting groups to control substitution patterns. For example, tert-butyldimethylsilyl (TBDMS) protection of hydroxyl groups in similar benzaldehydes directs electrophilic attacks to specific positions . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

What computational approaches are suitable for predicting the biological activity of derivatives of this compound?

3D-QSAR pharmacophore models and molecular docking (e.g., AutoDock Vina) effectively correlate structural features with activity. For tubulin inhibitors derived from benzaldehydes, atom-based QSAR models achieved R² > 0.85 by integrating steric, electrostatic, and hydrophobic descriptors . Validate predictions with in vitro assays (e.g., nematocidal activity tests ).

What strategies mitigate decomposition issues of this compound under varying storage conditions?

Store under inert gas (N2/Ar) at –20°C to prevent oxidation of the aldehyde group. For light-sensitive analogs, use amber vials and stabilize with radical scavengers (e.g., BHT). Monitor degradation via periodic NMR or FTIR to detect aldehyde oxidation to carboxylic acids .

How can researchers design environmentally sustainable syntheses of this compound?

Replace traditional solvents (DCM, DMF) with bio-based alternatives (e.g., cyclopentyl methyl ether) . Catalytic systems (e.g., enzyme-mediated aldol reactions ) reduce waste. Life-cycle assessment (LCA) tools can quantify environmental impacts of solvent choices and energy inputs .

What mechanistic insights can be gained from studying the oxidation/reduction behavior of this compound?

Electrochemical studies (cyclic voltammetry) reveal redox potentials, guiding the design of derivatives for catalytic applications. For example, the aldehyde group in 4-(3-methylpyridin-2-yl)benzaldehyde oxidizes to carboxylic acids under basic conditions, while reductions yield benzyl alcohols . Kinetic studies (UV-Vis monitoring) quantify reaction rates .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-donating 4-methylthio group enhances aldehyde electrophilicity, favoring nucleophilic additions. Steric hindrance from the methylthiophenyl moiety can slow reactions at the ortho position. Computational NBO analysis quantifies charge distribution, while Hammett plots correlate substituent effects with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。